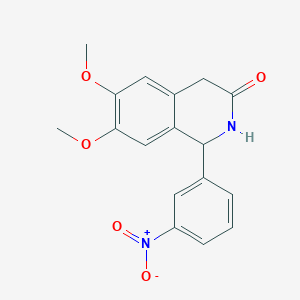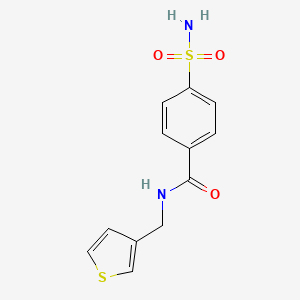![molecular formula C20H22F2N2O2 B5230834 1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5230834.png)
1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine, also known as DF-MBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DF-MBP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities.
作用機序
The mechanism of action of 1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and COX-2, which play a role in cell proliferation and inflammation, respectively. This compound has also been shown to modulate the levels of various signaling molecules, including cytokines and growth factors, which play a role in cancer and inflammation. Additionally, this compound has been shown to have an affinity for serotonin receptors, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation by increasing the levels of reactive oxygen species and activating caspase-dependent pathways. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by inhibiting NF-κB signaling. In neurological disorders, this compound has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which play a role in mood regulation.
実験室実験の利点と制限
1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine has several advantages for laboratory experiments, including its high yield and purity, which make it suitable for in vitro and in vivo studies. Additionally, this compound has been shown to have low toxicity and good bioavailability, which make it a promising candidate for further development as a therapeutic agent. However, this compound also has some limitations, including its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.
将来の方向性
1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine has shown promising results in scientific research, and there are several future directions for further investigation. One potential direction is to study the potential therapeutic effects of this compound in other diseases, including cardiovascular disease and metabolic disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, the development of novel formulations of this compound may improve its solubility and bioavailability, making it a more effective therapeutic agent.
合成法
1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-methylbenzylamine with 2,4-difluoroaniline to form 1-(2,4-difluorophenyl)-4-methylpiperazine. This intermediate compound is then reacted with chloroacetyl chloride to form this compound. The synthesis of this compound has been optimized to achieve a high yield and purity, making it suitable for scientific research applications.
科学的研究の応用
1-[(2,4-difluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as a potential anti-tumor agent by inducing apoptosis and inhibiting cell proliferation. Inflammation is a common underlying factor in many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting NF-κB signaling. In neurological disorders, this compound has been studied for its potential neuroprotective effects and as a treatment for depression and anxiety.
特性
IUPAC Name |
2-(2,4-difluorophenoxy)-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O2/c1-15-2-4-16(5-3-15)13-23-8-10-24(11-9-23)20(25)14-26-19-7-6-17(21)12-18(19)22/h2-7,12H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSENWEDTVCNXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5230760.png)


![1-{2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}quinolinium bromide](/img/structure/B5230786.png)
![1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B5230788.png)
amino]-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B5230790.png)
![N-[1-(cyclopropylmethyl)-1H-indazol-3-yl]-2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide](/img/structure/B5230803.png)
![2-{6,8,9-trimethyl-5-[(propionyloxy)methyl]-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl propionate](/img/structure/B5230813.png)
methyl]phosphinate](/img/structure/B5230814.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5230823.png)
![5-{5-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B5230827.png)
![3-(1-piperidinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5230829.png)
![methyl 2-methyl-4-(3-nitrophenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5230830.png)
